Product packaging for 4-(thiophen-2-yl)benzene-1,2-diamine(Cat. No.:CAS No. 471239-63-1)

4-(thiophen-2-yl)benzene-1,2-diamine

Cat. No.: B6270061
CAS No.: 471239-63-1
M. Wt: 190.3
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Description

4-(Thiophen-2-yl)benzene-1,2-diamine (CAS 471239-63-1) is an aromatic diamine with the molecular formula C 10 H 10 N 2 S and a molecular weight of 190.26 g/mol . This compound serves as a versatile building block in medicinal and coordination chemistry. Its primary research value lies in its role as a precursor for synthesizing Schiff base ligands; condensation with carbonyl compounds, such as thiophene-2-carboxaldehyde, yields nitrogen-sulfur donor ligands like N,N-bis(thiophen-2-ylmethylene)benzene-1,2-diamine . These ligands readily form complexes with various transition metal ions, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II) . Studies have demonstrated that these metal complexes exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and Escherichia coli , showing greater efficacy than the uncomplexed ligand . The incorporation of the thiophene ring is significant, as the thiophene scaffold is widely recognized in drug discovery for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

471239-63-1

Molecular Formula

C10H10N2S

Molecular Weight

190.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 4 Thiophen 2 Yl Benzene 1,2 Diamine

Retrosynthetic Analysis and Strategic Disconnections for the Compound's Core Structure

A retrosynthetic analysis of 4-(thiophen-2-yl)benzene-1,2-diamine reveals two primary strategic disconnections. The first and most intuitive disconnection is at the C-C bond linking the thiophene (B33073) and benzene (B151609) rings. This leads to two key precursors: a functionalized thiophene and a functionalized 1,2-diaminobenzene derivative. The second approach involves disconnection of the C-N bonds of the diamine moiety, suggesting a dinitro-substituted precursor that can be reduced in a later step.

Pathway A: C-C Bond Disconnection

This pathway involves a cross-coupling reaction as the key step. The retrosynthetic disconnection of the aryl-aryl bond points towards precursors such as a thiophene-2-boronic acid or a 2-halothiophene, which would react with a suitably functionalized 1,2-phenylenediamine derivative. The directing effects of the substituents on the benzene ring are crucial in this approach.

Pathway B: C-N Bond Disconnection

Alternatively, disconnecting the C-N bonds suggests the synthesis of a 4-(thiophen-2-yl)-1,2-dinitrobenzene intermediate. This intermediate can then be subjected to a reduction reaction to yield the final diamine product. This pathway often simplifies the synthesis of the benzene precursor, as the nitro groups can be introduced through well-established nitration reactions and also act as activating groups for certain coupling reactions.

Synthesis of Key Precursors and Intermediate Compounds

The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors.

Strategies for Thiophene Ring Functionalization

The thiophene moiety can be functionalized in several ways to prepare it for coupling with the benzene ring. Common strategies include:

Halogenation: Direct halogenation of thiophene, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), provides 2-halothiophenes, which are excellent substrates for various cross-coupling reactions.

Borylation: Thiophene can be converted to thiophene-2-boronic acid or its esters via lithiation with organolithium reagents followed by reaction with a trialkyl borate (B1201080). These boronic acid derivatives are key partners in Suzuki-Miyaura cross-coupling reactions. nih.gov

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation of thiophenes with aryl halides offers an atom-economical alternative to traditional cross-coupling methods.

Approaches to Substituted Benzene Derivatives

The synthesis of the substituted benzene portion of the molecule requires careful consideration of the directing effects of the substituents.

For Pathway A: A 4-halo-1,2-phenylenediamine or a protected version is required. One common route starts with the nitration of a dihalobenzene, followed by selective nucleophilic aromatic substitution to introduce one amino group (or a precursor), subsequent reduction of the nitro group, and finally introduction of the second amino group. Another approach involves the partial reduction of a dinitroaniline derivative. For instance, 1,2-diamino-4-nitrobenzene can be prepared by the partial reduction of 2,4-dinitroaniline. orgsyn.org

For Pathway B: The key intermediate is a 4-halo-1,2-dinitrobenzene. This can be synthesized from 1,2-dichlorobenzene (B45396) or 1,2-difluorobenzene (B135520) through nitration. The reaction of 1,2-difluoro-4,5-dinitrobenzene (B1590526) with amines has been explored, showing that the fluorine atoms are preferentially displaced. researchgate.net

Direct Synthetic Approaches to this compound

The final assembly of the target molecule can be achieved through several direct synthetic approaches, primarily relying on palladium-catalyzed cross-coupling reactions followed by a reduction step if necessary.

Reaction Conditions and Parameter Optimization (e.g., Temperature, Solvent, Stoichiometry)

The optimization of reaction conditions is critical for achieving high yields and purity of the final product.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dba)₂Efficient for aryl-aryl bond formation. acs.org
Ligand PPh₃, Buchwald-type phosphine (B1218219) ligandsStabilize the palladium catalyst and promote reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Essential for the transmetalation step. acs.org
Solvent Toluene, Dioxane, DMF, with aqueous phaseThe choice of solvent can significantly impact reaction rate and yield. nih.gov
Temperature 50-100 °CSufficient to overcome the activation energy without promoting side reactions.
Stoichiometry Slight excess of boronic acid (1.1-1.5 equiv.)Ensures complete consumption of the halide precursor.

Following the coupling reaction to form 4-(thiophen-2-yl)-1,2-dinitrobenzene, the reduction of the nitro groups is typically carried out.

Table 2: Conditions for Nitro Group Reduction

ReagentSolventTemperatureNotes
H₂, Pd/C Ethanol (B145695), Methanol (B129727)Room TemperatureA clean and efficient method.
SnCl₂·2H₂O Ethanol, Ethyl Acetate (B1210297)RefluxA classic and reliable method.
Fe, NH₄Cl Ethanol/WaterRefluxAn inexpensive and effective reducing system.
Na₂S₂O₄ THF/WaterRoom TemperatureA mild reducing agent.
Sodium Polysulfide WaterGentle heatingCan offer selectivity in reducing one of two nitro groups. scispace.com

Catalytic Systems in Amination and Coupling Reactions Towards the Compound's Formation

Palladium-catalyzed reactions are central to the synthesis of this compound.

Suzuki-Miyaura Coupling: This is the most common method for forming the C-C bond between the thiophene and benzene rings. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the thiophene boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial, with electron-rich and sterically hindered phosphine ligands often providing the best results. wiley.com

Buchwald-Hartwig Amination: While less direct for this specific target, palladium-catalyzed amination could be employed to introduce the amino groups. researchgate.netacs.org For instance, a dihalo-arylthiophene precursor could potentially undergo a double amination reaction. However, achieving selective double amination at the desired positions can be challenging.

Reductive Amination: If a ketone precursor is synthesized, reductive amination could be a viable route to introduce one of the amino groups.

The synthesis of this compound can be effectively achieved through well-established synthetic organic chemistry reactions. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for specific regiochemical control. Careful optimization of reaction conditions and the selection of appropriate catalytic systems are paramount for a successful synthesis.

Yield Enhancement and Side Product Mitigation Strategies

The predominant synthetic pathway to this compound typically involves a two-step process: a palladium-catalyzed cross-coupling reaction to form a C-C bond between a thiophene unit and a dinitrobenzene derivative, followed by the reduction of the two nitro groups to form the diamine. Yield enhancement strategies focus on optimizing both of these critical steps.

Optimization of Cross-Coupling: In the initial coupling step, often a Suzuki or Stille reaction, the choice of catalyst, base, and solvent is paramount to maximizing yield and minimizing side products. Homocoupling of the boronic acid or stannane (B1208499) starting materials is a common side reaction that can be mitigated by careful control of reaction stoichiometry and temperature.

Optimization of Nitro Group Reduction: The subsequent reduction of the dinitro intermediate, such as 1,2-dinitro-4-(thiophen-2-yl)benzene, to the target diamine is a critical step where side-product formation can significantly impact yield and purity. Incomplete reduction can lead to the formation of nitro-amino intermediates, while overly harsh conditions can affect the sensitive thiophene ring.

A common and effective method for this transformation is the use of sodium sulfide (B99878) (Na₂S) or a nickel-aluminum (Ni-Al) alloy in a suitable solvent system. google.com The use of Na₂S is often preferred for its selectivity, but it can generate significant sulfur-containing aqueous waste. google.com The Ni-Al alloy offers a good alternative with high yields. For instance, the reduction of a similar compound, 2-nitro-4-propylthioaniline, using a Ni-Al alloy in an aqueous ammonium (B1175870) chloride solution at 70-80°C resulted in a 92.3% yield of the corresponding diamine. google.com

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing Agent Typical Conditions Advantages Disadvantages Yield Example (Analogous Compound)
Sodium Sulfide (Na₂S) Aqueous/Alcoholic solution Selective for nitro groups Generates sulfur waste Good
Ni-Al Alloy Aqueous NH₄Cl, 70-90°C High yield, avoids toxic reagents Heterogeneous reaction, filtration required 92.3% - 96.7% google.com
Catalytic Hydrogenation (e.g., Pd/C) H₂ gas, various solvents Clean reaction, high yield Potential for thiophene ring reduction Variable

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Effective and common | Stoichiometric tin waste | Good |

Alternative Synthetic Methodologies (e.g., Gewald Reaction derivatives if applicable to specific precursors)

While the coupling-then-reduction strategy is common, alternative methodologies offer different approaches to the target molecule or its key precursors.

Gewald Reaction: The Gewald reaction is a powerful, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org, organic-chemistry.org This reaction does not directly produce this compound but can be employed to construct a thiophene precursor. For example, a suitably functionalized thiophene could be synthesized via the Gewald method and then coupled to the benzene moiety in a subsequent step. The reaction is known for its operational simplicity and the availability of starting materials. arkat-usa.org The use of microwave irradiation has been shown to improve reaction times and yields. wikipedia.org

The general mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org By selecting the appropriate ketone and activated nitrile, a wide variety of substituted thiophenes can be prepared, potentially offering a modular route to precursors for the target compound. arkat-usa.org

Other Routes: Novel methods for creating thiophene rings, such as the self-condensation of tertiary thioamides catalyzed by iodine and potassium carbonate, have been reported for the synthesis of fully substituted thiophene-2,4-diamines. researchgate.net While this specific example yields a different substitution pattern, the underlying principle of constructing the thiophene ring from acyclic precursors represents an alternative synthetic philosophy.

Purification Methodologies for this compound

Achieving high purity is essential, and several standard laboratory techniques are effective for the purification of this compound and its intermediates.

Column chromatography is a widely used and effective method for purifying thiophene-containing compounds. Silica gel is the most common stationary phase. The mobile phase is typically a mixture of non-polar and moderately polar solvents. For complex, multi-ring thiophene systems, solvent mixtures such as petroleum ether/dichloromethane or petroleum ether/chloroform have proven effective in separating the desired product from reaction impurities. rsc.org High-performance liquid chromatography (HPLC), particularly on a preparative scale, can be used for achieving very high purity levels, and analytical HPLC is essential for assessing the purity of the final product and intermediates. rsc.org

Table 2: Typical Column Chromatography Conditions for Thiophene Derivatives

Stationary Phase Mobile Phase System Application Example Reference
Silica Gel Petroleum Ether : Dichloromethane (1:1) Purification of a formylated bis(dodecylthiophen-2-yl)thieno[3,2-b]thiophene rsc.org
Silica Gel Petroleum Ether : Chloroform (1:1) Purification of a thiophene-based oligomer rsc.org

Recrystallization is a powerful technique for the final purification of solid compounds. The key is to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. For aromatic diamines and related thiophene structures, various solvent systems can be effective. A common strategy involves dissolving the crude product in a good solvent, such as dichloromethane, and then adding a poorer solvent, like ethanol or hexane, until turbidity is observed, followed by slow cooling to induce crystallization. rsc.org For similar aromatic amines, recrystallization from alcohols like methanol or butanol has also been reported to yield high-purity crystals. researchgate.net, researchgate.net

Table 3: Recrystallization Solvents for Related Aromatic Compounds

Compound Type Solvent System Technique Reference
Complex Thiophene Derivative Dichloromethane-Ethanol Mixed-solvent recrystallization rsc.org
Thiophene Schiff Base Methanol Single-solvent recrystallization researchgate.net

Comparative Analysis of Synthetic Efficiencies and Sustainability Considerations

Sustainability: The sustainability of a synthesis is impacted by factors such as energy consumption, solvent choice, and waste generation.

Catalysts: The use of palladium in cross-coupling reactions is a concern due to its cost and toxicity, necessitating efficient catalyst recovery or the use of catalysts with very low loading.

Reagents and Waste: The reduction of nitro groups using methods like Na₂S or SnCl₂ generates significant stoichiometric inorganic waste. google.com Catalytic hydrogenation is a cleaner alternative, producing only water as a byproduct, but requires specialized equipment for handling hydrogen gas.

Green Chemistry Principles: Methodologies that reduce the number of synthetic steps, such as multi-component reactions, are inherently more sustainable. rsc.org The use of microwave-assisted synthesis can also contribute to sustainability by significantly reducing reaction times and energy input. organic-chemistry.org The choice of less hazardous solvents and the potential for their recycling are also key factors in developing a greener synthetic process.

Table 4: Comparative Overview of Synthetic Approaches

Synthetic Route Key Steps Pros Cons Sustainability Issues
Coupling-Reduction 1. Suzuki/Stille Coupling2. Nitro Group Reduction High-yielding, modular, well-established Two distinct steps, requires palladium catalyst Palladium use, waste from reducing agents (e.g., Na₂S, SnCl₂) google.com

| Gewald-Based Route | 1. Gewald Reaction2. Further Functionalization/Coupling | Builds thiophene core efficiently (atom economy) arkat-usa.org | Indirect route, may require more total steps | Depends on subsequent steps; Gewald itself is relatively green |

Advanced Characterization Methodologies for Unveiling Molecular Architecture and Electronic Features of 4 Thiophen 2 Yl Benzene 1,2 Diamine

Spectroscopic Approaches to Investigate Molecular Structure and Electronic Configuration

Spectroscopy is a cornerstone in the analysis of molecular compounds, offering non-destructive methods to probe various aspects of their structure and electronic properties.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Positional Isomerism Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms within a molecule. uobasrah.edu.iq By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the substitution pattern on the benzene (B151609) and thiophene (B33073) rings can be unequivocally confirmed.

In the ¹H NMR spectrum of 4-(thiophen-2-yl)benzene-1,2-diamine, the protons on the benzene and thiophene rings would exhibit characteristic chemical shifts and coupling constants. The aromatic region of the spectrum would be particularly informative, with distinct signals for the protons on both the phenyl and thiophene moieties. researchgate.net The protons of the two amine groups (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment, allowing for the assignment of each carbon in the benzene and thiophene rings. organicchemistrydata.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish definitive correlations between protons and carbons, thereby solidifying the structural assignment and confirming the 4-(thiophen-2-yl) substitution pattern. core.ac.ukmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzene-H6.5 - 7.5110 - 150
Thiophene-H6.8 - 7.8120 - 145
NH₂Broad singlet, variable-
Benzene-C-110 - 150
Thiophene-C-120 - 145

Utilization of Infrared (IR) Spectroscopy for Elucidating Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational frequencies expected in the IR spectrum include:

N-H Stretching: The two amine groups will give rise to a pair of bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net

Aromatic C-H Stretching: Sharp absorption bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene and thiophene rings.

C=C Stretching: Vibrations of the carbon-carbon double bonds within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-S Stretching: The thiophene ring's C-S bond vibration typically appears in the fingerprint region, around 600-800 cm⁻¹. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-900 cm⁻¹ region and can provide information about the substitution pattern of the benzene ring. instanano.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H)Stretching3300 - 3500Medium
Aromatic C-HStretching> 3000Medium
Aromatic C=CStretching1450 - 1600Medium to Strong
C-NStretching1250 - 1350Medium
C-SStretching600 - 800Weak to Medium
Aromatic C-HBending (out-of-plane)650 - 900Strong

Mass Spectrometry (MS) Techniques for Understanding Molecular Ion Fragmentation and Derivation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. uobasrah.edu.iqpurdue.edu For this compound, a high-resolution mass spectrometry (HRMS) technique like ESI-MS (Electrospray Ionization Mass Spectrometry) would be employed to accurately determine the mass of the molecular ion ([M+H]⁺). This provides a direct confirmation of the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum can reveal the stability of different parts of the molecule and how it breaks apart under ionization energy. Common fragmentation pathways could involve the loss of small molecules such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the diamine-substituted ring, or cleavage of the bond between the phenyl and thiophene rings. The presence of the sulfur atom in the thiophene ring would also result in a characteristic isotopic pattern for sulfur-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Probing Electronic Transitions and Conjugation Pathways

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of π-conjugation. mdpi.com The UV-Vis spectrum of this compound, which contains both benzene and thiophene rings, is expected to show absorption bands corresponding to π → π* transitions. The conjugation between the two aromatic rings would likely result in a red-shift (bathochromic shift) of the absorption maxima compared to the individual, unsubstituted rings.

The solvent used for the analysis can influence the position and intensity of the absorption bands. ekb.eg The molar absorption coefficient (ε) can also be determined, which is a measure of how strongly the compound absorbs light at a particular wavelength. mdpi.com Studies on similar thiophene-containing aromatic compounds have shown that the electronic properties and absorption spectra can be tuned by altering the substitution pattern and the nature of the aromatic systems involved. nih.govnih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of this compound. sielc.com A reverse-phase HPLC method, using a suitable column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier, can effectively separate the target compound from impurities. sielc.com The retention time and peak area in the chromatogram are used to quantify the purity.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and to get a preliminary assessment of purity. By spotting the sample on a TLC plate and developing it in an appropriate solvent system, the presence of impurities can be visualized as separate spots.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of the purity of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound is critical for quantifying the main component and detecting any non-volatile impurities that may have arisen during synthesis or degradation. A reversed-phase HPLC method is typically favored for aromatic amines, utilizing a non-polar stationary phase and a polar mobile phase.

A suitable method for the purity profiling of this compound would employ a C18 column, which provides excellent separation for aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control the pH and ensure the reproducibility of the retention time of the basic amine analytes, and an organic modifier like acetonitrile or methanol (B129727) to elute the compound from the column. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of both polar and non-polar impurities.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is typically in the range of 254-280 nm. This allows for the sensitive detection and quantification of the target compound and any impurities with chromophores. The method would be validated for its linearity, accuracy, precision, and specificity to ensure reliable and accurate purity assessment.

Table 1: Illustrative HPLC Method Parameters for Purity Profiling

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides an unparalleled capability for the identification of unknown volatile impurities. For a compound like this compound, GC-MS analysis is crucial for detecting residual solvents from the synthesis or any volatile by-products.

Direct GC analysis of aromatic diamines can be challenging due to their polarity and potential for thermal degradation in the hot injector port. Therefore, a derivatization step is often employed to increase the volatility and thermal stability of the analytes. researchgate.net Silylation is a common derivatization technique where active hydrogen atoms in the amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar stationary phase like a 5% phenyl-polysiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting mass-to-charge ratios of the fragments are detected. The fragmentation pattern provides a molecular fingerprint that can be used to identify the impurities by comparing them to a spectral library.

Table 2: Illustrative GC-MS Method Parameters for Volatile Impurity Analysis

Parameter Value
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Derivatization Conditions 70 °C for 30 minutes
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 280 °C
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-550 amu

Computational and Theoretical Investigations of 4 Thiophen 2 Yl Benzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-(thiophen-2-yl)benzene-1,2-diamine. These methods allow for the detailed exploration of its electronic landscape and prediction of its chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular structure and stability of thiophene (B33073) derivatives. nih.govresearchgate.netsemanticscholar.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. researchgate.net These studies have shown that thiophene derivatives, including those with a benzene (B151609) ring, possess a high degree of planarity, which influences their electronic properties. nih.gov For instance, in related structures, the benzothiophene (B83047) ring system is essentially planar. nih.gov The stability of these molecules, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.netsemanticscholar.org

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods provide a high level of accuracy for determining the electronic structure of molecules. For thiophene and its derivatives, ab initio calculations have been used to predict ionization energies and heats of formation with high precision. nih.gov These methods, while computationally more intensive than DFT, offer a rigorous framework for understanding the electronic behavior of complex organic molecules like this compound.

Frontier Molecular Orbital (FMO) Analysis and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO is crucial in determining the molecule's chemical reactivity, with a smaller gap indicating higher reactivity. researchgate.net In thiophene-containing systems, the HOMO is typically located on the electron-donating thiophene and TPA moieties, while the LUMO is on the electron-withdrawing unit and the π-linker. researchgate.net This distribution of frontier orbitals governs the molecule's behavior in chemical reactions, particularly in processes like cycloadditions and electrocyclic reactions. wikipedia.org The HOMO determines the nucleophilicity or basicity, while the LUMO dictates the electrophilicity of the molecule. youtube.com

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. researchgate.net The EPS map indicates regions that are electron-rich (negative potential) and electron-poor (positive potential). For aromatic systems like benzene and thiophene derivatives, the EPS can reveal how substituents affect the electron density of the rings. researchgate.net For example, replacing a phenyl ring with a tetrazine ring drastically changes the central ring from an electron-rich to an electron-deficient system. researchgate.net In related compounds, analysis of atomic charges through methods like NBO reveals potential sites for electrophilic and nucleophilic attack. For instance, in a similar thiosemicarbazide (B42300) derivative, the sulfur and nitrogen atoms carry significant negative charges, making them likely coordination sites for metal ions. semanticscholar.org

Simulation of Spectroscopic Signatures (e.g., Theoretical NMR, IR, UV-Vis Spectra)

Computational methods are extensively used to simulate spectroscopic data, which can then be compared with experimental results to confirm molecular structures. wikipedia.org Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method with DFT. researchgate.net Similarly, theoretical IR and UV-Vis spectra can be computed to aid in the interpretation of experimental data. For related thiophene derivatives, DFT calculations have been successfully used to predict vibrational frequencies and electronic absorption spectra. researchgate.netresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating reaction mechanisms and analyzing transition states. For reactions involving thiophene derivatives, such as their synthesis or subsequent transformations, DFT calculations can map out the potential energy surface, identify transition state structures, and calculate activation energies. nih.gov This information is crucial for understanding the kinetics and thermodynamics of a reaction. For example, in the synthesis of related benzimidazole (B57391) derivatives, the reaction of o-phenylenediamines with other reagents can be modeled to understand the cyclization process. molaid.com

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound at the atomic level. These simulations provide critical insights into the conformational landscape of the molecule and the nature of its interactions with itself and its environment over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the accessible conformations and the intricate network of non-covalent interactions that govern the macroscopic properties of the material.

The conformational flexibility of this compound primarily arises from the rotational freedom around the single bond connecting the thiophene and benzene rings. MD simulations allow for the exploration of the potential energy surface associated with this dihedral angle, revealing the most stable conformations and the energy barriers between them. For similar thiophene-benzene derivatives, computational studies have shown that the planarity between the two aromatic rings is a key factor influencing electronic properties. rsc.orgresearchgate.net In the case of this compound, the amino groups on the benzene ring can also influence the conformational preference through intramolecular hydrogen bonding with the thiophene sulfur atom or by steric effects.

Intermolecular interactions are crucial in determining how molecules of this compound pack in the solid state and behave in solution. MD simulations can elucidate the various types of non-covalent interactions at play. These include:

π-π Stacking: The aromatic nature of both the thiophene and benzene rings facilitates attractive, non-covalent interactions between molecules. MD simulations can characterize the geometry and strength of these stacking interactions, which are known to be significant in thiophene-based systems. nih.gov

Hydrogen Bonding: The two amino groups on the benzene ring are potent hydrogen bond donors, while the nitrogen atoms can also act as acceptors. Furthermore, the sulfur atom in the thiophene ring can participate in weaker C–H···S hydrogen bonds. rsc.org MD simulations can quantify the dynamics and stability of these hydrogen-bonding networks.

A representative, though hypothetical, data table summarizing the types of intermolecular interactions that could be identified and quantified through an MD simulation of this compound in a condensed phase is presented below. The values are illustrative of what might be expected based on studies of similar compounds.

Interaction TypeDonor/Acceptor Atoms/GroupsTypical Distance Range (Å)Estimated Interaction Energy (kcal/mol)
π-π StackingThiophene Ring ↔ Benzene Ring3.4 - 3.8-2 to -5
N-H···N Hydrogen Bond-NH₂ ↔ -NH₂2.8 - 3.2-3 to -7
N-H···S Hydrogen Bond-NH₂ ↔ Thiophene Sulfur3.0 - 3.5-1 to -3
C-H···π InteractionPhenyl C-H ↔ Thiophene Ring2.5 - 2.9 (H to ring centroid)-0.5 to -2.5

This table is illustrative and based on findings for structurally related molecules. Specific values for this compound would require dedicated MD simulations.

Furthermore, MD simulations can be used to compute various structural and dynamic properties, such as radial distribution functions, to understand the local molecular environment, and diffusion coefficients to characterize molecular mobility. schrodinger.comnih.gov For instance, simulations of photoexcited thiophene have revealed complex dynamics including ring-opening, which highlights the power of MD in uncovering reaction mechanisms. rsc.org While such reactivity is not the primary focus for conformational sampling, it underscores the versatility of the technique. In essence, molecular dynamics simulations provide a detailed, time-resolved picture of the conformational dynamics and intermolecular forces that are fundamental to understanding the behavior of this compound.

Chemical Reactivity and Transformation Pathways of 4 Thiophen 2 Yl Benzene 1,2 Diamine

Reactions Involving the Amine Functionality

The adjacent amine groups on the benzene (B151609) ring are nucleophilic and are the primary sites for many of the compound's characteristic reactions, particularly cyclocondensations.

The 1,2-diamine arrangement is highly conducive to condensation reactions with compounds containing carbonyl groups, such as aldehydes and ketones, leading to the formation of important heterocyclic structures like Schiff bases and benzimidazoles.

Schiff Base Formation: The reaction of 4-(thiophen-2-yl)benzene-1,2-diamine with one equivalent of an aldehyde or ketone results in the formation of a Schiff base (or imine). This reaction typically proceeds via nucleophilic attack of one amino group on the carbonyl carbon, followed by dehydration. While the reaction can occur with various carbonyl compounds, thiophene-2-carboxaldehyde is a common reactant in related syntheses to produce symmetrical or asymmetrical Schiff bases. oncologyradiotherapy.com These reactions can be catalyzed by acids or proceed thermally, often in solvents like ethanol (B145695). oncologyradiotherapy.com The resulting imine can be a stable product or an intermediate in further cyclization reactions. Research on similar diamines has shown the formation of stable Schiff bases that can act as ligands for metal complexes. researchgate.netnih.gov

Benzimidazole (B57391) Synthesis: One of the most significant reactions of o-phenylenediamines, including this compound, is the cyclocondensation with aldehydes to form benzimidazoles. semanticscholar.org This reaction, known as the Phillips benzimidazole synthesis, involves the initial formation of a Schiff base, which then undergoes an intramolecular cyclization via attack of the second amino group, followed by aromatization (often through oxidation) to yield the stable benzimidazole ring system. semanticscholar.orgnih.gov A wide variety of catalysts, including nanomaterials, Lewis acids, and ionic liquids, have been developed to promote this transformation under mild conditions and in high yields. nih.govmdpi.com The reaction is versatile, tolerating a broad range of functional groups on the aldehyde reactant. nih.gov

Table 1: Catalytic Systems for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes
CatalystReaction ConditionsKey AdvantagesReference
Nano-Fe₂O₃ (10 mol%)Aqueous medium, refluxHigh efficiency, short reaction times, recyclable catalyst semanticscholar.org
Er(OTf)₃Water, 1-80 °CHigh yields, short reaction times, recyclable catalyst mdpi.com
Organosulfonic acid-functionalized silicaAqueous medium, mild conditionsHigh yields, recyclable catalyst nih.gov
ZnO-NPs (ball-milling)Solvent-freeShort reaction times, high efficiency, scalable semanticscholar.org

The nucleophilic primary amine groups of this compound readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, leads to the formation of mono- or di-acylated amide products. The reaction conditions can be controlled to favor one product over the other. This process is demonstrated in the acylation of related benzene-1,2-diamine scaffolds. mdpi.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or benzenesulfonyl chloride) yields the corresponding sulfonamides. mdpi.com These reactions are fundamental for introducing protecting groups or for synthesizing molecules with specific biological activities, as the sulfonamide moiety is a well-known pharmacophore. smolecule.com

The diamine functionality is sensitive to redox conditions.

Oxidation: Aromatic diamines like o-phenylenediamine (B120857) are known to be susceptible to oxidation, often darkening upon exposure to air and light. nih.gov This oxidation can lead to the formation of complex polymeric materials or quinone-diimine structures. In the context of benzimidazole synthesis, an oxidative step (either by air or an added oxidant) is necessary to aromatize the dihydrobenzimidazole intermediate. semanticscholar.org The oxidation of the analogous compound 4-(phenylthio)benzene-1,2-diamine (B144564) to form sulfoxides and sulfones has also been described, though this involves the sulfur atom rather than the amines directly.

Reduction: The diamine group itself is in a reduced state. The synthesis of this compound typically involves the reduction of a precursor, such as 4-(thiophen-2-yl)-1,2-dinitrobenzene or 2-amino-4-(thiophen-2-yl)nitrobenzene. Common reduction methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or chemical reduction with agents like tin(II) chloride (SnCl₂) in ethanol. mdpi.com

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system that readily participates in reactions characteristic of such structures, most notably electrophilic substitution. wikipedia.org

Thiophene is significantly more reactive towards electrophiles than benzene and undergoes substitution reactions under milder conditions. pearson.come-bookshelf.de Substitution occurs preferentially at the C2 (α) position. Since this compound is already substituted at the C2 position, further electrophilic attack on the thiophene ring would be directed to the C5 position. chemenu.com The mechanism involves the formation of a resonance-stabilized cationic intermediate (an "onium" intermediate) followed by the loss of a proton to restore aromaticity. researchgate.net Typical electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid.

Nitration: Using mild nitrating agents like nitric acid in acetic anhydride.

Acylation: Friedel-Crafts acylation with acyl chlorides or anhydrides, often using a mild Lewis acid catalyst.

The strong activating nature of the thiophene ring means these reactions can often proceed without harsh catalysts that might be required for similar transformations on the benzene ring. pearson.com

The acidity of the α-protons on the thiophene ring allows for facile deprotonation (metalation) to form organometallic intermediates, which are powerful nucleophiles in cross-coupling reactions. colab.ws

Metalation: The proton at the C5 position of the thiophene ring in this compound can be abstracted by strong bases like butyllithium (B86547) or Grignard reagents (e.g., EtMgCl) to form a thienyllithium or thienylmagnesium species. wikipedia.orgresearchgate.net This creates a carbon-centered nucleophile poised for reaction with various electrophiles.

Cross-Coupling Reactions: The metalated thiophene intermediate can participate in a variety of palladium- or nickel-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net These reactions are central to modern organic synthesis for constructing complex aryl- and heteroaryl-thiophenes. researchgate.net

Table 2: Common Cross-Coupling Reactions for Functionalizing Thiophenes
Reaction NameCoupling PartnersCatalyst System (Typical)Bond FormedReference
Suzuki CouplingThienylboronic acid/ester + Aryl/Vinyl HalidePd(PPh₃)₄, base (e.g., Na₂CO₃)C-C nih.gov
Stille CouplingStannylthiophene + Aryl/Vinyl HalidePd(PPh₃)₄C-C researchgate.net
Heck CouplingThiophene + AlkenePd(OAc)₂, phosphine (B1218219) ligand, baseC-C researchgate.net
Kumada CouplingThienyl Grignard Reagent + Aryl/Vinyl HalideNi(dppp)Cl₂ or Pd catalystC-C researchgate.net

Interplay between Amine and Thiophene Reactivity

The reactivity of this compound is a nuanced interplay between its constituent functional groups. The 1,2-diamine moiety on the benzene ring and the appended thiophene ring possess distinct yet interactive chemical personalties.

The primary reactive centers are the nucleophilic nitrogen atoms of the diamine. These groups readily participate in reactions with electrophiles. The ortho-diamine arrangement is particularly significant, as it is a classic precursor for a variety of condensation reactions. The electron-donating nature of the amino groups also activates the benzene ring, making it more susceptible to electrophilic aromatic substitution.

Simultaneously, the thiophene ring is an electron-rich five-membered heterocycle, known to undergo electrophilic substitution reactions, such as halogenation or acylation, typically at the C5 position (adjacent to the sulfur and furthest from the benzene ring). The sulfur atom in the thiophene ring can also be oxidized under specific conditions to form a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the molecule.

The interplay becomes evident when considering competitive reactions. For instance, in an electrophilic substitution reaction, the incoming electrophile could attack either the activated benzene ring or the thiophene ring. The outcome would depend on the specific reagents and reaction conditions, with the possibility of substitution occurring on either or both rings. Conversely, the electronic character of the thiophene substituent (electron-donating or -withdrawing) influences the basicity and nucleophilicity of the amine groups.

Table 1: Reactive Sites and Corresponding Chemical Transformations

Reactive SiteFunctional GroupTypical ReactionsPotential Products
Nitrogen Atoms1,2-DiamineNucleophilic Substitution, Condensation, DiazotizationN-alkylated/acylated derivatives, Benzimidazoles, Quinoxalines, Triazoles
Benzene RingAromatic RingElectrophilic Aromatic Substitution (e.g., Halogenation, Nitration)Substituted phenyl derivatives
Thiophene RingHeterocyclic Aromatic RingElectrophilic Aromatic Substitution (e.g., Bromination, Acylation)Substituted thiophene derivatives
Sulfur AtomThiopheneOxidationThiophene-S-oxides (sulfoxides), Thiophene-S,S-dioxides (sulfones)

Cyclization and Polymerization Pathways

The ortho-diamine functionality is a cornerstone of the molecule's utility in synthesis, providing direct pathways to important heterocyclic systems and polymeric materials.

Cyclization Reactions: The most prominent reaction pathway for this compound is its cyclocondensation to form fused heterocyclic rings. This process is a highly efficient method for generating complex molecular architectures.

Benzimidazole Synthesis: Reaction with aldehydes leads to the formation of 2-substituted benzimidazoles. For instance, condensation with thiophene-2-carboxaldehyde would yield 2-(thiophen-2-yl)-1H-benzo[d]imidazole, a structure containing two thiophene moieties. researchgate.net This reaction typically proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization. Reaction with carboxylic acids or their derivatives also yields benzimidazoles. nih.govresearchgate.net

Quinoxaline (B1680401) Synthesis: Condensation with 1,2-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, results in the formation of substituted quinoxalines. nih.govnih.gov This reaction is a hallmark of o-phenylenediamines and provides a modular route to a wide array of quinoxaline derivatives, where the substituents are determined by the choice of the dicarbonyl reagent. organic-chemistry.orgencyclopedia.pubmtieat.org The thiophene group at position 6 (or 7) of the resulting quinoxaline ring imparts specific electronic and steric characteristics.

Table 2: Cyclization Reactions of this compound

ReactantResulting HeterocycleGeneral Conditions
Aldehydes (R-CHO)2-Substituted-6-(thiophen-2-yl)benzimidazolesAcidic or oxidative conditions
Carboxylic Acids (R-COOH)2-Substituted-6-(thiophen-2-yl)benzimidazolesHigh temperature, often with acid catalysis
1,2-Diketones (R-CO-CO-R')2,3-Disubstituted-6-(thiophen-2-yl)quinoxalinesAcidic catalysis (e.g., acetic acid), often with heating
α-HaloketonesSubstituted 6-(thiophen-2-yl)quinoxalinesBase-catalyzed condensation

Polymerization Pathways: The presence of two reactive amine groups makes this compound a suitable monomer for step-growth polymerization. It can be incorporated into polymer backbones to create materials with tailored properties, where the pendant thiophene group can influence solubility, thermal stability, and optoelectronic characteristics.

Polyamides: Reaction with diacyl chlorides (e.g., terephthaloyl chloride) would lead to the formation of polyamides. These polymers would feature the thiophene unit as a regularly spaced pendant group along the polymer chain.

Polyimides: A two-step process involving reaction with a dianhydride (e.g., pyromellitic dianhydride) to form a poly(amic acid) intermediate, followed by thermal or chemical imidization, would yield polyimides. These are known for their high thermal stability and mechanical strength.

Conducting Polymers: While polymerization via the diamine is more conventional, the thiophene ring itself is a building block for conducting polymers. It is conceivable that under specific oxidative or electrochemical conditions, polymerization could occur through the thiophene ring, although this would compete with the reactivity of the amines. More commonly, the molecule would be used as a monomer to introduce specific functionalities into larger conjugated polymer systems. researchgate.net

Coordination Chemistry with Metal Ions and Ligand Behavior

This compound is an excellent candidate for use as a ligand in coordination chemistry. Its structure allows for the formation of stable complexes with a variety of metal ions.

The primary coordination mode involves the two nitrogen atoms of the ortho-diamine functionality acting as a bidentate, N,N'-chelating ligand. This chelation forms a highly stable five-membered ring with a metal center. This behavior is characteristic of o-phenylenediamine and its derivatives.

The ligand can coordinate with a wide range of transition metals, including but not limited to iron, cobalt, nickel, copper, ruthenium, palladium, and zinc. The resulting complexes can adopt various geometries depending on the metal ion's coordination number and electronic configuration. For example, with a metal ion that favors a coordination number of four, a square planar or tetrahedral complex could be formed. With a metal that prefers a coordination number of six, an octahedral complex containing multiple ligands could be synthesized.

A secondary, and potentially significant, aspect of its ligand behavior is the possible involvement of the thiophene's sulfur atom in coordination. While the N,N'-chelate is electronically favored, the sulfur atom possesses lone pairs that could coordinate to a metal center. This could lead to several possibilities:

The ligand could act as a tridentate N,N',S-donor, although this would involve forming a less-favored larger chelate ring.

The sulfur atom could bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. Research on analogous thiophene-containing Schiff base ligands has shown that coordination can occur through both the azomethine nitrogen and the thiophene sulfur. researchgate.net

The thiophene substituent also electronically influences the resulting metal complex. It can affect the ligand field strength and the redox properties of the metal center, which in turn can be tuned for applications in catalysis or materials science.

Table 3: Potential Coordination Behavior with Metal Ions

Metal Ion (Example)Likely Primary Coordination ModePotential Complex GeometryPotential Secondary Interactions
Cu(II), Pd(II)N,N'-Bidentate ChelateSquare Planar (e.g., [M(L)₂]²⁺ or [M(L)X₂])Weak axial interaction with thiophene sulfur
Co(II), Zn(II)N,N'-Bidentate ChelateTetrahedral (e.g., [M(L)X₂])Formation of bridged dimers via sulfur
Fe(III), Ru(III), Co(III)N,N'-Bidentate ChelateOctahedral (e.g., [M(L)₃]³⁺ or [M(L)₂X₂]⁺)Inter-complex S···H or S···π interactions

Synthesis and Functionalization of 4 Thiophen 2 Yl Benzene 1,2 Diamine Derivatives and Analogs

Design Principles for Modifying the Core Structure of the Compound

The modification of the 4-(thiophen-2-yl)benzene-1,2-diamine core is guided by established principles aimed at systematically altering its physicochemical properties. Key strategies involve modulating electronic effects, steric hindrance, and the potential for intermolecular interactions.

Isosteric Replacement: The thiophene (B33073) ring is a well-known bioisostere of a benzene (B151609) ring. This means that substituting a benzene ring with a thiophene ring in a biologically active compound can often lead to retained or even improved activity, sometimes with altered pharmacokinetic profiles. This principle can be applied in reverse, where the thiophene in this compound can be replaced by other heteroaromatic or aromatic systems to fine-tune properties.

Modulation of Electronic Properties: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either the benzene or thiophene ring can significantly alter the electron density distribution of the molecule. EDGs (e.g., alkyl, alkoxy) increase the nucleophilicity of the diamine groups, potentially increasing reactivity in polymerization or complexation reactions. Conversely, EWGs (e.g., nitro, halo, cyano) decrease the nucleophilicity and can enhance the acidity of the N-H protons, which is relevant for forming certain metal complexes or influencing biological interactions.

Steric Control: Attaching bulky substituents to the aromatic rings can influence the molecule's conformation and inhibit intermolecular packing. In polymer science, this is a common strategy to decrease crystallinity, thereby increasing the solubility and processability of resulting polymers like polyamides or polyimides. slideshare.net Bulky groups can also create specific binding pockets, a crucial aspect in designing enzyme inhibitors or selective metal ligands.

Enhancing Solubility and Lipophilicity: For applications in medicinal chemistry, modifying the core structure to control its water/lipid solubility is critical. Adding polar functional groups (e.g., hydroxyl, carboxylic acid) can increase aqueous solubility, while incorporating aliphatic chains or other non-polar moieties increases lipophilicity.

Introduction of Functional Handles: Specific functional groups can be introduced to serve as "handles" for further reactions. For instance, a hydroxyl or carboxyl group can be added to allow for esterification or amidation, providing a point of attachment for other molecules or for grafting onto surfaces.

Strategies for Substituent Introduction on Benzene and Thiophene Rings

The functionalization of the this compound scaffold is achieved through various organic reactions targeting either the benzene or the thiophene ring. The choice of reaction is dictated by the inherent reactivity of each ring system and the directing effects of the existing substituents.

Substitution on the Benzene Ring: The benzene ring is substituted with two activating amino groups (-NH₂) and a deactivating thiophenyl group. The powerful ortho-, para-directing nature of the amino groups dominates, directing incoming electrophiles to the positions ortho and para to them (carbons 3, 5, and 6). However, the 1,2-diamine arrangement often requires protection of the amine groups (e.g., via acetylation to form amides) before performing electrophilic aromatic substitution to prevent side reactions and control regioselectivity. Common substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, typically on a protected diamine. The nitro group can subsequently be reduced to provide an additional amino group.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Substitution on the Thiophene Ring: Thiophene is an electron-rich heterocycle that is significantly more reactive towards electrophilic substitution than benzene. Substitution occurs preferentially at the C5 position (adjacent to the sulfur and para to the benzene substituent) and to a lesser extent at the C3 position.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the thiophene ring, which can serve as precursors for other functionalities.

Halogenation: Thiophene readily reacts with halogens. For example, bromination can be achieved under mild conditions.

Metalation: Thiophene can be deprotonated at the C5 position with strong bases like n-butyllithium, creating a nucleophilic lithium species that can react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents.

Formation of Polymeric Structures from this compound

The o-phenylenediamine (B120857) functionality makes this compound an excellent monomer for the synthesis of high-performance polymers through polycondensation reactions. researchgate.net The incorporation of the thiophene-phenyl structure into the polymer backbone is expected to impart unique thermal and electronic properties.

Polycondensation Reactions (e.g., Polybenzimidazoles, Polyamides)

Polybenzimidazoles (PBIs): PBIs are a class of polymers known for their exceptional thermal and chemical stability. They are typically synthesized by the condensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. kpi.uaresearchgate.net this compound can react with various aromatic dicarboxylic acids (such as isophthalic acid or terephthalic acid) to form novel PBIs. The polycondensation is generally carried out at high temperatures (170-230°C) in a polyphosphoric acid (PPA) or Eaton's reagent medium, which acts as both the solvent and the condensation agent. nih.govdtu.dk The resulting polymer would feature a repeating unit containing both benzimidazole (B57391) and thiophene rings, potentially offering enhanced processability or specific electronic properties compared to traditional PBIs.

Polyamides: Polyamides are another important class of polymers that can be synthesized from this diamine. libretexts.org The reaction of this compound with a dicarboxylic acid chloride (e.g., adipoyl chloride or terephthaloyl chloride) in a low-temperature solution polycondensation process yields polyamides. rsc.org Alternatively, direct polycondensation with dicarboxylic acids can be achieved using various modern catalytic methods, including dehydrogenative coupling of diols and diamines, which offers a greener synthetic route. nih.govacs.org The properties of the resulting polyamides, such as solubility and thermal stability, would be highly dependent on the structure of the diacid co-monomer. acs.org

Table 1: Potential Polycondensation Polymers from this compound

Polymer Type Co-monomer Polymerization Method Expected Properties
Polybenzimidazole (PBI) Terephthalic Acid High-Temperature Solution Polycondensation in PPA High thermal stability, chemical resistance, potential for high-temperature fuel cell membranes. rsc.org
Polyamide (Aromatic) Isophthaloyl Chloride Low-Temperature Solution Polycondensation Good thermal stability, high mechanical strength, potentially improved solubility due to the non-linear "kinked" structure. acs.org
Polyamide (Aliphatic) Adipoyl Chloride Interfacial or Solution Polycondensation Increased flexibility, lower glass transition temperature compared to fully aromatic polyamides. libretexts.org

Redox Polymerization Methods

Aromatic amines, including phenylenediamines, can be polymerized through oxidative or redox polymerization to form conductive polymers. researchgate.netresearchgate.net This process typically involves a chemical oxidant (like ammonium (B1175870) persulfate) or an electrochemical method in an acidic medium. cyberleninka.runih.gov When this compound is subjected to these conditions, it is expected to undergo oxidative coupling to form a conjugated polymer.

The resulting polymer would have a complex, likely ladder-type structure derived from the polyaniline family. The presence of both thiophene and benzene rings in the backbone would create a unique electronic structure. The electrical conductivity of such polymers is highly dependent on the degree of oxidation and protonation ("doping"). cyberleninka.ru While redox polymerization is widely used for initiating radical polymerization of other monomers (like acrylates) using an amine/peroxide system, the direct polymerization of the amine itself is a distinct process aimed at creating intrinsically conductive materials. nih.govacs.orgcmu.edu

Synthesis of Metal Complexes Utilizing the Diamine as a Ligand

The adjacent amino groups in the 1,2-diamine arrangement make this compound an excellent bidentate chelating ligand for a variety of transition metal ions. It can coordinate to a metal center through the two nitrogen atoms to form a stable five-membered ring. rsc.org This chelation is a fundamental aspect of coordination chemistry and is used to synthesize stable metal complexes with defined geometries.

Complexes with metals such as iron(II), nickel(II), copper(II), and cobalt(II) can be readily prepared by reacting a salt of the metal (e.g., chloride or sulfate) with the diamine in a suitable solvent. digitellinc.comresearcher.life The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to produce complexes with different numbers of diamine ligands, such as [M(diamine)₂]²⁺ or [M(diamine)₃]²⁺, leading to square planar or octahedral geometries, respectively. ias.ac.in

Furthermore, the diamine can be a precursor to more complex Schiff base ligands. Condensation of the diamine with aldehydes or ketones (like salicylaldehyde (B1680747) or acetoacetanilide) produces tetradentate ligands (having N₂O₂ donor atoms), which form highly stable complexes with metals like Cu(II), Ni(II), and VO(II). ias.ac.inijcrcps.comwikipedia.org The thiophene substituent in these ligands can influence the electronic properties and catalytic activity of the resulting metal complexes. worldresearchersassociations.com

Table 2: Representative Metal Complexes with this compound (TBD) as a Ligand

Metal Ion Example Complex Formula Potential Geometry Research Context
Iron (II) [Fe(TBD)₂Cl₂] Octahedral Synthesis of high-spin Fe(II) complexes with varying ligand numbers. rsc.org
Nickel (II) [Ni(TBD)₂]²⁺ Square Planar Studies of coordination chemistry and potential catalytic applications. researcher.life
Copper (II) [Cu(TBD-sal)] (Schiff base) Square Planar Catalysts for oxidation reactions; antimicrobial studies. wikipedia.org
Vanadyl (IV) [VO(TBD-acac)] (Schiff base) Square Pyramidal Synthesis of complexes for medicinal applications or as oxidation catalysts. ijcrcps.comworldresearchersassociations.com

Structure-Reactivity/Property Relationship (SAR/SPR) Methodologies for Derivatives

Systematic studies of the relationship between the chemical structure of the this compound derivatives and their resulting activity or properties are crucial for rational design.

Structure-Activity Relationship (SAR): In medicinal chemistry, SAR studies aim to correlate structural modifications with changes in biological activity. drugdesign.org For derivatives of this diamine, this involves synthesizing a library of analogs with varied substituents on the benzene and thiophene rings and evaluating their effects on a specific biological target, such as an enzyme or receptor. nih.govnih.govresearchgate.net Key questions in an SAR study would include:

Is the thiophene ring essential, or can it be replaced by other heterocycles?

How do electron-donating versus electron-withdrawing substituents on either ring affect binding affinity?

What is the optimal size and position for substituents to maximize potency and selectivity? By analyzing the results, a pharmacophore model can be developed, highlighting the essential structural features for activity and guiding the design of more potent compounds. researchgate.net

Structure-Property Relationship (SPR): In materials science, SPR studies connect molecular structure to the macroscopic properties of the resulting materials, such as polymers. slideshare.netchinapolyimide.com For polymers derived from this compound, SPR methodologies would investigate:

Thermal Stability: How does incorporating different co-monomers or substituents affect the polymer's decomposition temperature and glass transition temperature (Tg)? Aromatic and rigid backbones generally lead to higher thermal stability. chinapolyimide.com

Solubility and Processability: How do bulky side groups or flexible linkages (e.g., ether bonds) in the polymer backbone disrupt chain packing and improve solubility in common organic solvents? nih.gov

Mechanical Properties: How does the polymer's molecular weight and crystallinity influence its tensile strength and modulus? rsc.org

Optoelectronic Properties: For conjugated polymers, how does the choice of substituents and the connectivity of the aromatic units affect the polymer's band gap, fluorescence, and electrical conductivity? seanclancy.orgresearchgate.net

These systematic studies are essential for developing new materials and molecules with precisely tailored characteristics for advanced applications.

Exploration of Advanced Technological and Material Science Applications of 4 Thiophen 2 Yl Benzene 1,2 Diamine

Optoelectronic Materials Applications

The unique electronic characteristics of the thiophene (B33073) and benzene-1,2-diamine moieties make this compound a prime candidate for creating novel organic materials for electronic and photonic devices. The fusion of a sulfur-containing aromatic heterocycle with an arylamine group provides a robust scaffold for building molecules with tailored electronic properties, such as charge transport capabilities and light emission.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The compound 4-(thiophen-2-yl)benzene-1,2-diamine serves as a key intermediate in the synthesis of more complex molecules, such as thiophene-benzimidazole derivatives, which are investigated for their optoelectronic applications. nih.govgoogle.comgoogle.com The o-phenylenediamine (B120857) group is ideal for forming benzimidazole (B57391) rings, a class of heterocycles known for their high thermal stability and electron-transporting properties. The incorporation of a thiophene unit into such structures is a well-established strategy for tuning the electronic and photophysical properties of materials used in OLEDs and OPVs. nih.govnih.gov

Thiophene's electron-rich nature can enhance intramolecular charge transfer (ICT) and improve the spin-orbit coupling in resulting molecules, which is beneficial for developing efficient light emitters. nih.govrsc.org For instance, research on thiophene-disubstituted benzothiadiazole derivatives has shown that the inclusion of thiophene as a π-bridge can successfully red-shift light emission into the deep-red and near-infrared (NIR) regions, which is crucial for full-color displays and specialized photonic applications. frontiersin.org While specific performance data for OLEDs or OPVs using materials directly derived from this compound is not widely published, the fundamental properties of the thiophene-benzimidazole systems suggest significant potential. nih.gov

Table 1: Optoelectronic Properties of Thiophene-Benzimidazole Conjugates This table presents findings for representative thiophene-benzimidazole systems to illustrate the potential of materials derived from this compound.

Conjugate System Absorption Max (nm) Emission Max (nm) Application Note
Thiophene-Benzimidazole with N,N-dimethylamino group Extends to 600 nm (solid state) Varies with solvent polarity Exhibits intramolecular charge transfer (ICT), suitable for light-driven systems. nih.gov
Thiophene-Benzothiadiazole (D-A-D structure) --- Deep-Red / NIR Thiophene π-bridge induces a significant redshift in emission. frontiersin.org

Charge Transport Materials

The molecular structure of this compound is inherently suited for creating materials with excellent charge transport characteristics. Thiophene-based molecules are renowned for their ability to facilitate charge mobility. nih.gov The planar structure of the thiophene ring promotes π-π stacking in the solid state, creating pathways for charge carriers to move efficiently.

When this compound is used to synthesize larger conjugated systems, such as polymers or macrocycles containing thiophene and benzimidazole units, the resulting materials often exhibit good charge transporting properties. nih.govrsc.org The benzimidazole component typically provides electron-transporting (n-type) character, while the thiophene moiety contributes to hole-transporting (p-type) capabilities. This allows for the design of ambipolar materials or materials with a specific charge transport preference, which are essential for various layers within an organic electronic device.

Organic Semiconductors

Thiophene-based π-conjugated molecules and polymers are a cornerstone of organic semiconductor research. nih.gov The design of high-performance organic semiconductors relies on a deep understanding of molecular interactions and solid-state packing, which influence charge carrier transport. nih.gov The compound this compound provides a direct route to thiophene-containing benzimidazoles, a class of materials explored as organic semiconductors. nih.govtubitak.gov.tr

The development of solution-processable organic semiconductors is a key goal for reducing manufacturing costs of electronic devices. researchgate.net Functionalizing core structures with groups that improve solubility without disrupting the electronic properties is a common strategy. The amine groups on the benzene (B151609) ring of this compound offer versatile points for chemical modification to enhance the processability of the final semiconductor material. Studies on various thiophene derivatives, including those with fused rings, have demonstrated their effectiveness in organic field-effect transistors (OFETs), underscoring the broad potential of this class of materials. researchgate.netnih.gov

Sensorial Applications

The reactive diamine and electron-rich thiophene moieties in this compound make it an excellent platform for designing chemosensors. Condensation of the diamine groups with aldehydes or ketones produces Schiff bases, which are well-known for their ability to selectively bind with specific analytes, particularly metal ions.

Chemo-Sensors for Specific Analyte Detection (e.g., Metal Ions, Gaseous Species)

While research specifically detailing this compound as a chemosensor is limited, studies on highly analogous structures demonstrate the principle and potential. For example, a Schiff base created from a substituted benzene-1,2-diamine and thiophene-2-carbaldehyde (B41791) was shown to be a highly selective and sensitive fluorescent sensor for ferric ions (Fe³⁺). rsc.org Similarly, a Schiff base derived from the related isomer, p-phenylenediamine (B122844) (benzene-1,4-diamine), and thiophene-2-carbaldehyde was also developed for the sensitive detection of Fe³⁺. nih.gov

These examples strongly suggest that this compound can be readily converted into a Schiff base sensor. The two adjacent amine groups, along with the thiophene's sulfur atom and the imine nitrogens of the resulting Schiff base, can form a coordination pocket that selectively binds to specific metal ions. This binding event alters the electronic structure of the molecule, leading to a detectable change in its color (colorimetric sensor) or fluorescence (fluorometric sensor). nih.gov

Table 2: Performance of Analogous Thiophene-Diamine Schiff Base Sensors This table shows data for sensors made from similar starting materials to highlight the expected performance of sensors derived from this compound.

Sensor Structure Target Analyte Detection Limit Sensing Method
(E)-N¹-(phenyl(pyridin-2-yl)methyl)-N²-(thiophen-2-ylmethylene)benzene-1,2-diamine Fe³⁺ 3.8 nM Fluorescence Turn-On rsc.org
Bis(thiophen-2-yl-methylene)benzene-1,4-diamine Fe³⁺ 0.38 µM Fluorescence Enhancement nih.gov

Mechanism of Sensorial Response and Selectivity

The mechanism behind the sensing action of Schiff bases derived from this compound typically involves direct coordination of the target analyte. nih.gov The selectivity for a particular ion is determined by how well the ion's size, charge, and coordination geometry fit the binding site created by the Schiff base ligand.

Several photophysical processes can be responsible for the signal change upon analyte binding:

Chelation-Enhanced Fluorescence (CHEF): In many cases, the Schiff base ligand itself is weakly fluorescent due to processes like photoinduced electron transfer (PET) or the free rotation of parts of the molecule, which quench the excited state. Upon binding a metal ion, the ligand becomes more rigid and these quenching pathways are blocked. This "restriction of intramolecular rotation" leads to a significant increase in fluorescence intensity, often referred to as a "turn-on" response. rsc.org

Photoinduced Electron Transfer (PET): A PET sensor contains a fluorophore linked to a receptor with a lone pair of electrons (like the nitrogen in the imine group). In the absence of an analyte, excitation of the fluorophore can be quenched by electron transfer from the receptor. When the analyte binds to the receptor, the energy of the lone pair is lowered, preventing this electron transfer and thus "turning on" the fluorescence. sciforum.net

Intramolecular Charge Transfer (ICT): The sensor molecule can have donor and acceptor parts. The binding of an analyte can modulate the ICT process, leading to a shift in the absorption or emission wavelength. nih.gov The thiophene ring often acts as an electron donor in these systems.

The specific combination of the imine nitrogens, the thiophene sulfur, and the aromatic rings in a Schiff base derived from this compound would create a unique electronic environment, allowing for the design of sensors that are highly selective for specific target analytes. nih.govsciforum.net

Catalytic Roles

The presence of both aromatic and amine functionalities, along with the sulfur-containing thiophene moiety, endows this compound with a rich potential for catalytic applications. These roles span from acting as an organocatalyst to serving as a crucial ligand in transition metal catalysis.

Application as Organocatalysts

While direct research specifically employing this compound as an organocatalyst is nascent, the broader class of benzenediamine derivatives has demonstrated significant promise in this domain. mdpi.commdpi.com Organocatalysts are of great interest as they offer an alternative to metal-based catalysts, often with improved environmental compatibility. mdpi.com The catalytic activity of benzenediamine-derived organocatalysts is often attributed to their ability to act as hydrogen bond donors, activating substrates in various organic transformations. mdpi.commdpi.com For instance, bifunctional organocatalysts based on a chiral 1,2-diamine scaffold, which includes a benzenediamine unit, have been successfully used in Michael addition reactions. mdpi.commdpi.com

The general structure of these catalysts often involves a chiral amine component and a hydrogen-bonding donor moiety. mdpi.com The synthesis of such catalysts can involve a multi-step process, including the functionalization of the primary aromatic amino group of a benzenediamine building block. mdpi.com The catalytic performance, in terms of conversion and enantioselectivity, is highly dependent on the specific structure of the catalyst. mdpi.com

Table 1: Representative Organocatalytic Reactions Catalyzed by Benzenediamine Derivatives

Reaction TypeCatalyst TypeSubstratesKey FindingsReference
Michael AdditionChiral (1R,2R)-cyclohexane-1,2-diamine scaffold with a benzenediamine H-bond donorAcetylacetone and trans-β-nitrostyreneAchieved up to 93% conversion, with enantioselectivities up to 41% ee. mdpi.com
Michael Addition(S)-quininamine-based catalyst with a 1,2-benzenediamine hydrogen bond donorAcetylacetone and trans-β-nitrostyreneResulted in enantioselectivities of up to 72% ee. mdpi.com

Given these precedents, it is plausible that this compound could be functionalized to create novel organocatalysts. The thiophene group could influence the electronic properties and steric environment of the catalytic site, potentially leading to unique reactivity and selectivity.

Ligands for Transition Metal Catalysis

The diamine and thiophene functionalities of this compound make it an excellent candidate for use as a ligand in transition metal catalysis. The nitrogen atoms of the diamine and the sulfur atom of the thiophene can coordinate with transition metal centers, forming stable complexes that can catalyze a variety of chemical transformations. nih.gov

The development of new supporting ligands is crucial for advancing transition metal catalysis, as they can provide unusual electronic and steric environments to the metal center, leading to remarkable catalytic activity and unique product selectivity. nih.govnih.gov Main group metal and metalloid supporting ligands, for instance, have been shown to furnish such unique environments that are not easily achievable with standard organic ligands like phosphines and amines. nih.govnih.gov

While specific studies detailing the catalytic applications of transition metal complexes of this compound are still emerging, research on related thiophene-containing ligands provides strong evidence for their potential. For example, new syntheses of triphenylphosphine (B44618) complexes of various transition metals have been improved, showcasing the continuous development in this area. rsc.org

The coordination chemistry of such ligands is a key area of investigation, with the potential for creating catalysts for a wide range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the thiophene ring can be tuned by introducing different substituents, which in turn would modulate the catalytic activity of the corresponding metal complex.

Anti-Corrosion Coatings and Inhibitors (Mechanism of Action)

The presence of heteroatoms like nitrogen and sulfur, along with aromatic rings, in the structure of this compound suggests its potential as a corrosion inhibitor. Such organic molecules can adsorb onto metal surfaces, forming a protective film that mitigates corrosion. researchgate.net

The mechanism of corrosion inhibition by sulfur-containing aromatic compounds often involves the formation of strong sigma bonds between the sulfur atom and the metal surface. mdpi.com Additionally, the π-electrons of the aromatic rings can interact with the metal surface, further strengthening the adsorption. mdpi.com This adsorption blocks the active sites for corrosion, effectively reducing the corrosion rate.

Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in understanding the interaction between inhibitor molecules and metal surfaces. These studies can predict the adsorption energies and identify the most stable adsorption configurations, providing insights into the inhibition efficiency. For instance, studies on sulfur-containing and aromatic amino acids have shown that molecules like methionine and tyrosine exhibit high potential for corrosion inhibition on magnesium surfaces.

While direct experimental data on the corrosion inhibition performance of this compound is not extensively available, the known behavior of related compounds provides a strong basis for its potential in this application. The combination of the electron-rich thiophene ring and the coordinating amine groups is expected to facilitate strong adsorption onto metal surfaces, leading to effective corrosion protection.

Application in Supramolecular Assemblies and Smart Materials

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful approach to creating complex and functional materials. The ability of this compound to participate in hydrogen bonding through its amine groups makes it a valuable building block for the construction of supramolecular architectures. mdpi.com

Thiophene-based materials are of particular interest in this field due to their unique optoelectronic properties. researchgate.net The self-assembly of thiophene derivatives can lead to the formation of nanostructures with new functions and applications in devices. researchgate.net For example, the supramolecular organization of specific thiophene derivatives can generate nanostructures that enable applications in electronics and photonics. researchgate.net

Furthermore, the incorporation of functional diamines into polymers can lead to the development of "smart" materials that respond to external stimuli such as temperature, pH, or light. acs.org For instance, polyurethane materials incorporating dynamic borate (B1201080) ester bonds have been synthesized, exhibiting self-healing properties. acs.org The diamine component plays a crucial role in the polymer network, and the specific structure of the diamine can influence the material's properties.

The development of smart aggregation-induced emission (AIE) polymers is another exciting area where functional diamines are utilized. nih.gov These polymers can be synthesized in situ in living cells for applications in bio-imaging and therapy. nih.gov The diamine monomers contribute to the formation of the polymer backbone and can influence the AIE properties.

Given these examples, this compound holds significant potential for the creation of novel supramolecular assemblies and smart materials. Its thiophene unit could impart desirable electronic or photophysical properties, while the diamine functionality provides the necessary handles for self-assembly or polymerization.

Emerging Research Directions and Future Perspectives for 4 Thiophen 2 Yl Benzene 1,2 Diamine

Unexplored Synthetic Avenues and Methodologies with Enhanced Sustainability

The conventional synthesis of 4-(thiophen-2-yl)benzene-1,2-diamine likely relies on established methods such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a protected o-phenylenediamine (B120857) derivative and a thiophene-based organoboron reagent. While effective, these methods often face challenges related to sustainability. Future research is poised to address these limitations by exploring greener and more efficient synthetic strategies.

Key principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, are guiding the development of new synthetic routes. researchgate.netnih.govnih.gov For this specific molecule, unexplored avenues include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net Investigating its application in the key coupling and reduction steps could lead to a more efficient process.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability. rsc.orgthieme-connect.de Developing a flow-based synthesis for this compound could overcome many of the challenges associated with batch processing, particularly for industrial-scale production. acs.org

Greener Solvents and Catalysts: Research into replacing traditional organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a major trend in the synthesis of sulfur-containing heterocycles. mdpi.com Furthermore, developing recyclable palladium catalysts or exploring metal-free synthetic approaches could significantly reduce costs and environmental impact. mdpi.comacs.org One-pot multicomponent reactions (MCRs) that reduce intermediate separation steps also represent a promising green methodology. nih.gov

Sustainable Method Potential Advantage for Synthesis Relevant Research Area
Microwave-Assisted SynthesisReduced reaction time, lower energy usage, potentially higher yields.Optimization of coupling and reduction steps.
Flow ChemistryEnhanced safety, scalability, precise process control, efficient mixing.Development of a continuous production process. rsc.orgthieme-connect.de
Green Solvents (e.g., Water, Ionic Liquids)Reduced toxicity and environmental impact, improved safety. mdpi.comSolubility and reactivity studies in alternative media.
Recyclable/Metal-Free CatalystsLower cost, reduced metal contamination in the final product, waste minimization. mdpi.comDevelopment of novel catalytic systems for Suzuki coupling.

Advanced Computational Modeling for Predictive Material Design and Optimization

For this compound, key computational approaches include:

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for predicting its potential in organic electronics. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of polymers derived from this monomer, predicting their mechanical strength, thermal stability, and conformational preferences. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: These models can predict biological activity or material properties based on molecular structure. bohrium.comresearchgate.net By training models on databases of known thiophene (B33073) derivatives, it may be possible to forecast the potential of this compound derivatives as drug candidates or for specific material applications. nih.govupf.edu

Computational Technique Predicted Property Potential Application Area
Density Functional Theory (DFT)HOMO/LUMO energies, electron density, reactivity indices.Organic electronics, reactivity prediction. nih.gov
Molecular Dynamics (MD)Polymer chain conformation, mechanical properties, thermal stability.High-performance polymers. compchem.nl
Machine Learning / QSARBiological activity (e.g., binding affinity), material performance.Medicinal chemistry, targeted material design. bohrium.comresearchgate.net

Novel Application Domains in Niche Technologies

The bifunctional nature of this compound makes it a versatile precursor for a range of advanced materials. While its applications are still emerging, several niche technology domains hold significant promise.

High-Performance Polymers: The o-phenylenediamine group is a classic monomer for the synthesis of polybenzimidazoles (PBIs). PBIs are known for their exceptional thermal and chemical stability. The incorporation of a thiophene unit into the polymer backbone could introduce valuable electronic properties, leading to novel heat-resistant semiconductors or materials for gas separation membranes.

Organic Electronics: Thiophene is a cornerstone of organic electronics. bohrium.comresearchgate.net This compound could serve as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. Its diamine functionality allows for the creation of unique, extended π-conjugated systems through condensation reactions.

Sensors: The electron-rich nature of both the thiophene and diamine moieties suggests potential for use in chemical sensors. The molecule's electronic properties could be modulated by the presence of specific analytes, leading to a detectable signal.

Medicinal Chemistry: Thiophene derivatives exhibit a wide array of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov The structure of this compound is a scaffold that could be elaborated to target specific biological receptors, such as protein kinases. For instance, related thiophene derivatives have shown promising binding affinity to the JAK1 kinase, suggesting a potential avenue for developing novel therapeutics. nih.gov

Addressing Challenges in Scalability and Industrial Relevance from a Research Perspective

Transitioning a promising compound from laboratory-scale synthesis to industrial production presents significant challenges. For this compound, the primary hurdles likely involve the cost and efficiency of the catalytic processes used in its synthesis.

The widespread use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is effective but costly, especially at scale. nih.gov Key research-focused strategies to address these challenges include:

Catalyst Efficiency and Recycling: A major industrial concern is the amount of expensive palladium catalyst required (often reported in mol %) and the subsequent need to remove it from the final product to avoid contamination. acs.orgnih.gov Research into highly active catalysts that work at very low loadings (measured in parts per million, ppm) is critical. nih.gov Developing methods for immobilizing the catalyst on a solid support allows for easier separation and recycling, making the process more economically viable and sustainable. mdpi.com

Process Intensification with Flow Chemistry: As mentioned, continuous flow manufacturing can overcome many limitations of batch synthesis. It allows for safer handling of reactive intermediates and provides more consistent product quality, which is crucial for industrial applications. thieme-connect.deacs.org

Robust and Available Starting Materials: The economic feasibility also depends on the availability of the starting materials. Industrial methods for producing o-phenylenediamine often start from readily available bulk chemicals like dichlorobenzenes. google.comgoogle.com Ensuring a cost-effective and scalable supply chain for the key precursors of this compound is a necessary consideration for its industrial relevance.

Unexplored Reactivity Patterns and Transformation Potentials

Beyond its use as a monomer, the intrinsic reactivity of this compound offers fertile ground for synthetic innovation. Its structure contains two distinct reactive functionalities that can be manipulated to create complex molecular architectures.

Cyclocondensation Reactions: The o-phenylenediamine moiety is highly nucleophilic and readily undergoes cyclocondensation with a wide variety of electrophiles. Reactions with aldehydes, carboxylic acids, or their derivatives can yield a vast library of 2-substituted benzimidazoles, which are themselves important pharmacophores and functional materials. researchgate.netorganic-chemistry.orgorientjchem.org

[4+2] Cycloaddition of the Thiophene Ring: A particularly novel and underexplored avenue is the use of the thiophene ring as a diene in [4+2] cycloaddition (Diels-Alder) reactions. While thiophene itself is a reluctant diene, its reactivity can be dramatically enhanced upon oxidation to the corresponding thiophene-S,S-dioxide. This intermediate can then react with various dienophiles to construct new, highly substituted benzene (B151609) rings, effectively using the starting compound as a scaffold to build complex polycyclic systems. nih.gov This strategy opens the door to synthesizing molecules that would be incredibly difficult to access through traditional aromatic substitution methods.

Post-Functionalization: The synthesized benzimidazole (B57391) or polymer derivatives can be further functionalized. The remaining N-H groups in the benzimidazole ring or polymer backbone can be alkylated or acylated, and the thiophene ring can undergo further electrophilic substitution, allowing for fine-tuning of the final material's properties.

Opportunities for Interdisciplinary Research Collaborations

The multifaceted potential of this compound necessitates a highly collaborative research approach, bridging multiple scientific disciplines. Realizing its promise in emerging technologies will depend on the synergy between different fields of expertise.

Chemistry and Materials Science: Synthetic chemists are needed to develop efficient and sustainable routes to the monomer and its derivatives, while materials scientists and polymer chemists can investigate its polymerization and characterize the resulting materials' physical, thermal, and mechanical properties. compchem.nld-nb.info

Computational and Experimental Chemistry: A strong collaboration between computational chemists, who can predict molecular and material properties, and experimental chemists, who can synthesize and test these predictions, will create a rapid and efficient design-build-test-learn cycle. scientific-computing.combioengineer.org This synergy accelerates the discovery of new materials with targeted functions.

Chemistry, Biology, and Medicine: Exploring the medicinal potential of this compound requires a close partnership between synthetic chemists, who can create libraries of derivatives, and biologists and pharmacologists, who can perform in vitro and in vivo testing to evaluate their therapeutic efficacy and mechanism of action. nih.gov

Chemistry and Engineering: The development of novel electronic devices or sensors based on this molecule will require collaboration with physicists and electronic engineers who can fabricate prototypes and characterize their performance. Furthermore, chemical engineers will be essential for scaling up the synthesis from the lab to industrial production.

By fostering these interdisciplinary collaborations, the scientific community can fully explore and exploit the rich potential of this compound, paving the way for the next generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(thiophen-2-yl)benzene-1,2-diamine, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via condensation reactions between thiophene derivatives and benzene-1,2-diamine precursors. For example, polyphosphate-mediated cyclization under reflux conditions has been employed to form analogous benzothiazole-linked diamines . Optimization may involve microwave-assisted synthesis (e.g., using Pd/C and hydrazine hydrate for nitro-group reduction, as demonstrated in related diamine syntheses) to improve reaction efficiency and yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR spectroscopy (1^1H and 13^13C) to confirm regiochemistry and purity.
  • Mass spectrometry for molecular weight verification.
  • Elemental analysis to validate stoichiometry .
  • X-ray crystallography (using SHELXL for refinement) to resolve ambiguous structural features .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store at 2–8°C in the dark to prevent degradation, as recommended for structurally similar diamines (e.g., 4-(trifluoromethoxy)benzene-1,2-diamine) . Use inert atmospheres (N2_2/Ar) during synthesis to avoid oxidation.

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

  • Answer : Regioselectivity in cross-coupling or electrophilic substitution reactions can be controlled using directing groups or catalysts. For example, flow electrosynthesis methodologies (e.g., P–N/O coupling) have been applied to analogous diamines to achieve selective functionalization . Computational modeling (DFT) may also predict reactive sites.

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Use high-resolution data (>1.0 Å) and iterative refinement in SHELXL. For ambiguous cases, complement crystallography with spectroscopic data (e.g., 1^1H-15^15N HMBC NMR) .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Answer : Derivatives can be screened for bioactivity (e.g., kinase inhibition, antimicrobial properties) using:

  • In vitro assays (e.g., NF-κB translocation inhibition, as seen in NF-κB Activation Inhibitor II analogs) .
  • Structure-activity relationship (SAR) studies by modifying the thiophene or diamine moieties.

Q. What advanced methods quantify trace impurities in synthesized batches of this compound?

  • Answer : Use HPLC-MS with reverse-phase columns for separation and quantification. For metal contaminants, inductively coupled plasma mass spectrometry (ICP-MS) is recommended, especially if Pd/C catalysts are used in synthesis .

Methodological Considerations

  • Synthesis : Prioritize microwave-assisted protocols for faster reaction kinetics and reduced side products .
  • Crystallography : Always cross-validate SHELXL-refined structures with spectroscopic data to avoid overinterpretation of low-occupancy moieties .
  • Biological Testing : Include positive controls (e.g., known inhibitors) to contextualize activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.